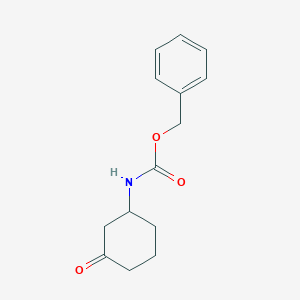

Benzyl (3-oxocyclohexyl)carbamate

概要

説明

Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 . It has a molecular weight of 247.29 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) . This code provides a specific representation of the molecular structure of the compound.

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dry environment .

科学的研究の応用

1. Stereospecific Coupling in Organic Synthesis

Benzyl carbamates are used in stereospecific coupling reactions with aryl- and heteroarylboronic esters, a process crucial in organic synthesis. Depending on the ligand used, this reaction can proceed with either selective inversion or retention at the electrophilic carbon. For instance, tricyclohexylphosphine ligand results in product retention, while an N-heterocyclic carbene ligand leads to inversion. This flexibility is significant in the synthesis of complex molecules (Harris et al., 2013).

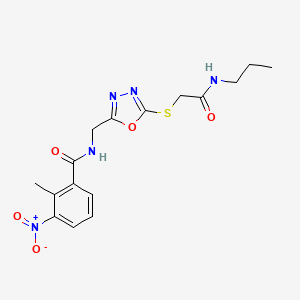

2. Development of Antibacterial Agents

A series of (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria. These compounds are ineffective against Gram-negative bacteria, indicating specificity in their action. The structure of the ester group in these compounds significantly influences their antibacterial activity, making them potential candidates for developing new antibacterial drugs (Liang et al., 2020).

3. Synthesis of Oxygenated Cyclohexylamino Building Blocks

Benzyl N-(1-cyclohex-3-enyl)carbamate undergoes various transformations like iodination and epoxidation, leading to the synthesis of oxygenated cyclohexylamino building blocks. These transformations are pivotal in developing complex organic compounds and have diverse applications in synthetic chemistry (Gómez-Sánchez & Marco-Contelles, 2005).

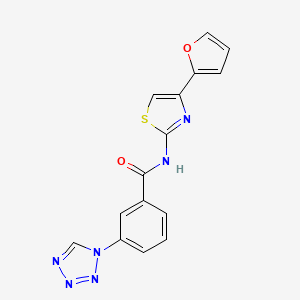

4. Application in Photolabile Compounds Synthesis

Carbamoyl derivatives of photolabile benzoins, particularly of 3′,5′-dimethoxybenzoin, are synthesized via mixed p-nitrophenyl carbonate of the benzoin. These compounds are crucial in photochemistry, where their unique properties are exploited for various applications, including the controlled release of amines through photolysis (Papageorgiou & Corrie, 1997).

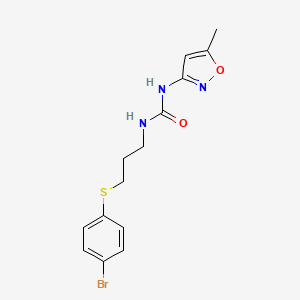

5. Gold(I)-Catalyzed Hydroamination

Benzyl carbamates are involved in Gold(I)-catalyzed hydroamination reactions, which are significant in forming complex organic structures. This process is effective for a range of N-unsubstituted carbamates and various substituted allenes, highlighting its versatility in organic synthesis (Kinder, Zhang, & Widenhoefer, 2008).

Safety and Hazards

The safety information for Benzyl (3-oxocyclohexyl)carbamate includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

benzyl N-(3-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTIOGCPRWWFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2420062.png)

![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)

![methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2420069.png)

![1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2420076.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide](/img/structure/B2420080.png)

![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)